8-Iodo-1,6-naphthyridine
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Overview
Description
8-Iodo-1,6-naphthyridine is a halogenated heterocyclic aromatic organic compound belonging to the naphthyridine family Naphthyridines are characterized by a fused pyridine ring system, and this compound specifically contains an iodine atom at the 8th position of the naphthyridine core
Synthetic Routes and Reaction Conditions:
Cobalt-Catalyzed Cross-Couplings: One common method involves the use of cobalt catalysts to facilitate cross-coupling reactions between halogenated naphthyridines and organometallic reagents such as magnesium or zinc organometallics. For instance, CoCl2 (5%) can catalyze the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with phenylethylmagnesium bromide to produce monoalkylated naphthyridine.
Palladium-Catalyzed Cross-Coupling Reactions: Another approach involves palladium-catalyzed cross-coupling reactions, which are useful for synthesizing various functionalized naphthyridines. For example, iodination followed by palladium-catalyzed cross-coupling with ethyl acrylate and 3-butyn-1-ol can yield didehydromatrine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the iodine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including naphthyridine-1,6-dione.
Reduction Products: Reduced derivatives, such as this compound with alkyl groups.
Substitution Products: Substituted derivatives, including those with different functional groups replacing the iodine atom.
Scientific Research Applications
8-Iodo-1,6-naphthyridine has found applications in several scientific research areas:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anticancer, antiviral, and antimicrobial agents.
Material Science: The compound's unique properties make it suitable for use in the development of advanced materials, such as fluorescent dyes and sensors.
Organic Synthesis: It serves as a versatile intermediate in organic synthesis, facilitating the creation of complex organic molecules.
Mechanism of Action
8-Iodo-1,6-naphthyridine is compared with other similar compounds, such as 1,8-naphthyridine and 1,5-naphthyridine, which also exhibit diverse biological activities. While these compounds share structural similarities, this compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
1,8-Naphthyridine
1,5-Naphthyridine
3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine
5-Chloro-8-iodo-1,6-naphthyridine
Properties
IUPAC Name |
8-iodo-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDDOYNKXCBJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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